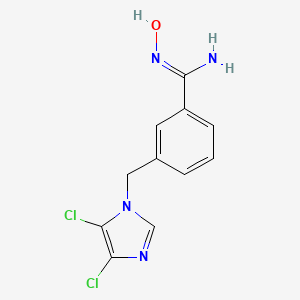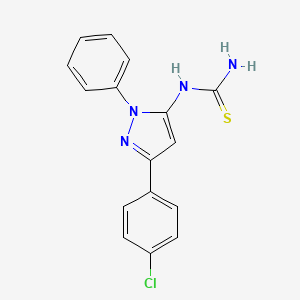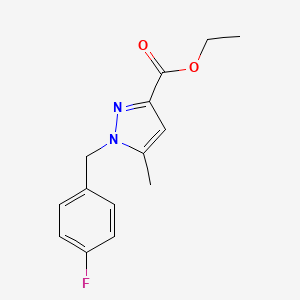![molecular formula C32H32N4O6 B12047297 4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate CAS No. 477729-06-9](/img/structure/B12047297.png)
4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯是一种复杂的有机化合物,在各种科学领域具有潜在的应用价值。该化合物以其复杂的结构为特征,其中包含多个官能团,例如甲氧基、苯基和环己基氨基。其独特的构型使其能够参与各种化学反应,使其成为化学、生物学、医学和工业研究领域的重要课题。
准备方法
合成路线和反应条件
4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯的合成通常涉及多个步骤,每个步骤都需要特定的试剂和条件。一种常见的合成路线包括以下步骤:
肼中间体的形成: 这一步涉及在酸催化剂存在下,2-甲氧基苯甲醛与水合肼反应形成肼中间体。
酰化: 然后,使用合适的酰化剂,例如乙酰氯,对肼中间体进行酰化,引入乙酰基。
环己基氨基的引入: 将酰化的中间体与环己胺反应,引入环己基氨基。
最终偶联: 最后一步是在碱性条件下将中间体与(2E)-3-苯基-2-丙烯酸偶联,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和收率。此外,优化反应条件,如温度、压力和溶剂选择,对于大规模合成至关重要。
化学反应分析
反应类型
4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯可以发生各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂,例如高锰酸钾或过氧化氢,进行氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂,如硼氢化钠或氢化铝锂,进行,生成还原衍生物。
取代: 该化合物可以参与亲核或亲电取代反应,取决于所涉及的官能团。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 用于亲电取代的卤化剂或用于亲核取代的亲核试剂。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物或取代的苯基化合物。
科学研究应用
化学
在化学领域,研究该化合物的反应性和作为构建更复杂分子的砌块的潜力。其独特的结构允许探索各种反应机理和途径。
生物学
在生物学研究中,可以研究该化合物作为生化探针或生物活性分子的前体的潜力。它与生物大分子,如蛋白质和核酸的相互作用,可以提供对其生物活性的见解。
医学
在医学领域,可以探索该化合物在治疗应用中的潜力。它与特定分子靶标相互作用的能力可能使其成为药物开发的候选者,特别是在需要调节特定途径的疾病的治疗中。
工业
在工业应用中,该化合物可以用作合成特种化学品、药物或农用化学品的中间体。它在化学反应中的多功能性使其成为各种工业过程中的宝贵成分。
作用机制
4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他在各种生物途径中起作用的蛋白质。该化合物的官能团使其能够形成特定相互作用,例如氢键或疏水相互作用,与这些靶标,导致其活性的调节。
相似化合物的比较
类似化合物
- 4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯
- 4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯
独特性
4-((E)-{[{2-[(环己基氨基)羰基]苯胺基}(氧代)乙酰基]肼基}甲基)-2-甲氧基苯基(2E)-3-苯基-2-丙烯酸酯的独特性在于其官能团的特定组合及其参与广泛化学反应的能力。与类似化合物相比,它可能表现出不同的反应性模式和生物活性,使其成为各种科学领域研究的宝贵课题。
属性
CAS 编号 |
477729-06-9 |
|---|---|
分子式 |
C32H32N4O6 |
分子量 |
568.6 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H32N4O6/c1-41-28-20-23(16-18-27(28)42-29(37)19-17-22-10-4-2-5-11-22)21-33-36-32(40)31(39)35-26-15-9-8-14-25(26)30(38)34-24-12-6-3-7-13-24/h2,4-5,8-11,14-21,24H,3,6-7,12-13H2,1H3,(H,34,38)(H,35,39)(H,36,40)/b19-17+,33-21+ |
InChI 键 |
PRVHDZWPBKXUJP-TWTRLFOUSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC(=O)/C=C/C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC(=O)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)









![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
